N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide
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Overview
Description
N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a purine ring system, a benzoyl group, and a dimethoxyphenyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide involves multiple steps, including the formation of the purine ring system, the introduction of the benzoyl group, and the attachment of the dimethoxyphenyl group. Common synthetic routes may involve the use of Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the identity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide include:
- N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide
- N-(2,5-Dimethoxyphenyl)-4-nitrobenzamide
- N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and ring systemsIts specific combination of a purine ring, benzoyl group, and dimethoxyphenyl group distinguishes it from other similar compounds .
Properties
CAS No. |
61526-72-5 |
---|---|
Molecular Formula |
C40H55N5O7 |
Molecular Weight |
717.9 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-(4-hexadecoxyphenyl)-3-oxopropanamide |
InChI |
InChI=1S/C40H55N5O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-52-30-22-20-29(21-23-30)36(46)34(38(47)42-32-27-31(50-4)24-25-33(32)51-5)45-28-41-37-35(45)39(48)44(3)40(49)43(37)2/h20-25,27-28,34H,6-19,26H2,1-5H3,(H,42,47) |
InChI Key |
FJFXGJOXMKWQLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C(C(=O)NC2=C(C=CC(=C2)OC)OC)N3C=NC4=C3C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
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